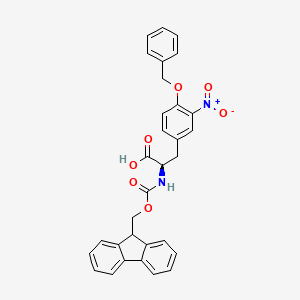
Fmoc-D-Tyr(Bzl,3-NO2)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Tyr(Bzl,3-NO2)-OH: is a derivative of the amino acid tyrosine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a benzyl (Bzl) group, and a nitro group at the 3-position. This compound is often used in peptide synthesis and research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Tyr(Bzl,3-NO2)-OH typically involves several steps:
Protection of the Amino Group: The amino group of D-tyrosine is protected using the Fmoc group. This is usually achieved by reacting D-tyrosine with Fmoc-Cl in the presence of a base like sodium carbonate.
Introduction of the Benzyl Group: The hydroxyl group of tyrosine is protected by benzylation. This can be done using benzyl bromide in the presence of a base.
Nitration: The benzyl-protected tyrosine is then nitrated at the 3-position using a nitrating agent like nitric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often using automated peptide synthesizers.
化学反应分析
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be removed under hydrogenolysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Substitution: Hydrogen gas with palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Removal of the benzyl group to yield the free hydroxyl compound.
科学研究应用
Fmoc-D-Tyr(Bzl,3-NO2)-OH: is used in various scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biological Studies: It is used to study the role of tyrosine residues in proteins.
Medicinal Chemistry: It is used in the design and synthesis of peptide-based drugs.
Industrial Applications: It is used in the production of synthetic peptides for research and therapeutic purposes.
作用机制
The mechanism of action of Fmoc-D-Tyr(Bzl,3-NO2)-OH involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, allowing for selective deprotection and elongation of the peptide chain. The benzyl and nitro groups provide additional functionalization, which can be exploited for specific biochemical interactions.
相似化合物的比较
Fmoc-D-Tyr(Bzl,3-NO2)-OH: can be compared with other tyrosine derivatives:
Fmoc-D-Tyr(Bzl)-OH: Lacks the nitro group, making it less reactive in certain chemical reactions.
Fmoc-D-Tyr(3-NO2)-OH: Lacks the benzyl group, making it less hydrophobic.
Fmoc-L-Tyr(Bzl,3-NO2)-OH: The L-isomer of the compound, which may have different biological activity.
Conclusion
This compound: is a versatile compound used in peptide synthesis and various scientific research applications. Its unique chemical structure allows for specific modifications and interactions, making it valuable in the fields of chemistry, biology, and medicine.
属性
分子式 |
C31H26N2O7 |
|---|---|
分子量 |
538.5 g/mol |
IUPAC 名称 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C31H26N2O7/c34-30(35)27(16-21-14-15-29(28(17-21)33(37)38)39-18-20-8-2-1-3-9-20)32-31(36)40-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-15,17,26-27H,16,18-19H2,(H,32,36)(H,34,35)/t27-/m1/s1 |
InChI 键 |
RRVCKQIBDINWRU-HHHXNRCGSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















